2-butoxy-9H-purin-6-amine
Description
2-Butoxy-9H-purin-6-amine is a synthetic purine derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position of the purine core and an amine group at the 6-position. Purines are heterocyclic aromatic organic compounds critical to biological processes, including nucleic acid synthesis and cellular signaling.
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-butoxy-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5O/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
HVEGYOGEXMRFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- 2-Butoxy-9H-purin-6-amine : A butoxy group at the 2-position and an amine at the 6-position.
- Analog 1: 6-(Cyclohexylmethoxy)-9H-purin-2-amine () Substituent: Cyclohexylmethoxy (-OCH₂C₆H₁₁) at the 6-position. Synthesis: Sodium hydride (NaH) in tetrahydrofuran (THF) with cyclohexylmethanol, yielding 75% .
- Analog 2 : 9-Allyl-6-chloro-9H-purin-2-amine ()
- Analog 3: 6-(3-Aminobenzyloxy)-2-fluoro-9H-purine () Substituent: 3-Aminobenzyloxy (-OCH₂C₆H₄NH₂) at the 6-position and fluorine at the 2-position. Synthesis: NaH in THF with 3-aminobenzyl alcohol, yielding 70% .
Electronic and Lipophilic Effects
- 6-Amino Group: Enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases or nucleic acids .
Data Table: Comparison of Key Parameters
Preparation Methods
Tetrahydropyranyl (THP) Protection
The purine core is first protected at the 9-position using 3,4-dihydro-2H-pyran under acidic conditions. This step prevents undesired side reactions during subsequent substitutions. A mixture of 2,6-dichloropurine and tetrahydropyranyl acetate in acetonitrile, catalyzed by trimethylsilyl trifluoromethanesulfonate, yields 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine with 86% efficiency.
Ammonia Displacement at the 6-Position
The 6-chloro group is replaced with an amine via refluxing with 2 M ammonia in isopropanol. This step proceeds at 50°C for 7 hours, achieving near-quantitative conversion. The THP group remains intact, ensuring regioselectivity.
Deprotection of the THP Group
The THP group is removed using p-toluenesulfonic acid (pTSA) in methanol at room temperature. This step restores the 9H-purine structure, affording 2-butoxy-9H-purin-6-amine in 78% yield.
Table 1: Reaction Parameters for Sequential Displacement Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| THP Protection | THP acetate, TMSOTf, CH₃CN, 0°C → 10°C | 86 |
| 6-Amination | NH₃ (2 M), iPrOH, 50°C, 7 h | 95 |
| 2-Butoxylation | NaOBut, BuOH, 90°C, 6 h | 82 |
| THP Deprotection | pTSA, MeOH, rt, 2 h | 78 |
Alternative Route via Direct Halogen Exchange
A streamlined approach avoids THP protection by exploiting the differential reactivity of purine halogens.
Selective 2-Chloro Activation
2-Chloropurine is treated with sodium butoxide in dimethylformamide (DMF) at 120°C. The higher electrophilicity of the 2-position enables selective substitution, yielding 2-butoxy-9H-purin-6-amine directly. However, this method suffers from lower regioselectivity (65% yield) due to competing 6-chloro displacement.
Microwave-Assisted Acceleration
Microwave irradiation at 150°C for 30 minutes enhances reaction kinetics, improving yield to 73%. The reduced reaction time minimizes decomposition pathways.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF or DMSO stabilize the transition state during nucleophilic substitution, increasing yields by 15–20% compared to alcoholic solvents.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, particularly for sodium butoxide in toluene-water mixtures.
Temperature Control
Exothermic reactions during butoxide addition require precise temperature modulation. Cooling to 0°C prevents side reactions such as N7-alkylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-butoxy-9H-purin-6-amine with high purity and yield?
Synthesis of 2-butoxy-9H-purin-6-amine can be optimized using methodologies derived from structurally similar purine derivatives. Key steps include:
- Substitution reactions : Reacting a chlorinated purine precursor (e.g., 4-chloro-2,6-diaminopyrimidine) with butoxy groups under microwave-assisted conditions in ethanol at elevated temperatures (e.g., 150°C), as seen in analogous pyrimidine derivatives .
- Protection of reactive sites : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during substitution, as demonstrated in the synthesis of 9-methyl-2-phenethyl-9H-purin-6-amine .
- Purification : Flash column chromatography with gradients of chloroform/methanol (95:5) yields pure products, as validated for benzyloxy-substituted purines .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve tautomeric ambiguity in 2-butoxy-9H-purin-6-amine?
Tautomeric forms (e.g., 6-amine vs. 6-imine) can be distinguished via:
- ¹H/¹³C NMR : Assigning chemical shifts for NH₂ protons (δ ~6.5–7.5 ppm) and analyzing coupling patterns to confirm amine tautomers .
- X-ray crystallography : Determining bond lengths and angles (e.g., N–C vs. C–O distances) to identify dominant tautomeric states, as applied to 9-decyl-9H-purin-6-amine .
Q. What are the critical factors influencing the stability of 2-butoxy-9H-purin-6-amine under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation assays : Monitor compound integrity in buffers (pH 3–10) via HPLC, noting hydrolysis of the butoxy group in acidic media, as observed in benzyloxy purines .
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures, with inert atmospheres (e.g., nitrogen) mitigating oxidative degradation .
Advanced Research Questions
Q. How do substituent length and flexibility (e.g., butoxy vs. benzyloxy) modulate the binding affinity of 2-butoxy-9H-purin-6-amine to enzymatic targets?
- Structure-activity relationship (SAR) studies : Compare inhibitory activity against enzymes (e.g., kinases) using derivatives with varying alkoxy chains. For example, 2-benzyloxy-9-ethyl-9H-purin-6-amine showed reduced affinity compared to shorter substituents due to steric hindrance .
- Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets) to correlate substituent length with binding energy, as applied to fluorophenyl-methyl purine derivatives .
Q. What experimental strategies can address contradictions in reported biological activities of 2-butoxy-9H-purin-6-amine across different assays?
- Standardized assay protocols : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and enzyme purity to minimize variability .
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional validation, as demonstrated for purine-based receptor antagonists .
Q. How can computational modeling predict the metabolic pathways and toxicity profile of 2-butoxy-9H-purin-6-amine?
- In silico tools : Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism (e.g., CYP450-mediated oxidation of the butoxy chain) .
- Density functional theory (DFT) : Calculate electron distribution to identify reactive sites prone to metabolic modification, as applied to trimethoxybenzyl purines .
Q. What advanced synthetic strategies enable regioselective modification of 2-butoxy-9H-purin-6-amine for targeted drug delivery?
- Click chemistry : Introduce azide-alkyne cycloaddition handles at the purine N9 position for conjugation to nanoparticles or antibodies .
- Prodrug design : Mask the 6-amine group with pH-sensitive protecting groups (e.g., Boc) to enhance bioavailability, as validated in ethyl ester purine derivatives .
Methodological Guidelines
- Synthetic Optimization : Prioritize microwave-assisted reactions for reduced side products and characterize intermediates via LC-MS to track purity.
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple replicates .
- Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and address outliers through factorial design experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
